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Compound of Interest

Compound Name: 2,4-Octadiene

Cat. No.: B1231227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
octadiene, a conjugated diene of interest in various chemical research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for

acquiring such spectra.

Spectroscopic Data Summary
The spectroscopic data presented here is for the various isomers of 2,4-octadiene. It is

important to note that the specific stereochemistry of the double bonds ((E,E), (E,Z), (Z,E), or

(Z,Z)) will influence the precise spectral details, particularly in NMR spectroscopy. The data

provided is a compilation from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

Precise, experimentally-derived ¹H NMR data for all isomers of 2,4-octadiene is not readily

available in public databases. However, based on the known spectra of analogous compounds,

such as 2,4-hexadiene, and established NMR principles, a predicted spectrum can be outlined.

The vinylic protons (H-2, H-3, H-4, H-5) are expected in the downfield region (δ 5.0-6.5 ppm)
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due to the deshielding effect of the double bonds. The allylic protons on C-6 and the terminal

methyl protons on C-1 and C-8 will appear more upfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (2E,4E)-2,4-
Octadiene

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (J) in Hz

H-1 ~ 1.0 t J(H1, H2) ≈ 7.5

H-2 ~ 5.6 m
J(H2, H3) ≈ 15 (trans),

J(H2, H1) ≈ 7.5

H-3 ~ 6.1 m
J(H3, H2) ≈ 15 (trans),

J(H3, H4) ≈ 10

H-4 ~ 6.1 m
J(H4, H3) ≈ 10, J(H4,

H5) ≈ 15 (trans)

H-5 ~ 5.6 m
J(H5, H4) ≈ 15 (trans),

J(H5, H6) ≈ 7.0

H-6 ~ 2.0 m
J(H6, H5) ≈ 7.0, J(H6,

H7) ≈ 7.5

H-7 ~ 1.4 m
J(H7, H6) ≈ 7.5, J(H7,

H8) ≈ 7.5

H-8 ~ 0.9 t J(H8, H7) ≈ 7.5

Note: These are predicted values and may vary based on the solvent and specific experimental

conditions. The coupling constants for cis isomers would be smaller (typically 7-12 Hz for

vicinal coupling across a cis double bond).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,4-
octadiene, four unique signals are expected for the (2E,4E) and (2Z,4Z) isomers due to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1231227?utm_src=pdf-body
https://www.benchchem.com/product/b1231227?utm_src=pdf-body
https://www.benchchem.com/product/b1231227?utm_src=pdf-body
https://www.benchchem.com/product/b1231227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


symmetry, while up to eight signals could be present for the unsymmetrical (E,Z) and (Z,E)

isomers.

Table 2: ¹³C NMR Chemical Shifts (δ) for 2,4-Octadiene (Isomer Mixture)[1][2]

Carbon Atom Chemical Shift (ppm)

C1 13.7

C2 12.6

C3 131.6

C4 129.5

C5 130.8

C6 34.8

C7 22.9

C8 17.9

Note: This data is from a mixture of isomers, hence more than the expected four signals for a

symmetrical isomer are observed.

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in a molecule. For 2,4-
octadiene, the key absorptions are related to the C-H and C=C bonds.

Table 3: Key IR Absorption Bands for 2,4-Octadiene (Vapor Phase)[2]

Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-H stretch (alkenyl) ~ 3020 Medium

C-H stretch (alkyl) 2850-3000 Strong

C=C stretch (conjugated) ~ 1650 Medium

C-H bend (alkene, trans) ~ 965 Strong
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2,4-octadiene, electron ionization (EI) is a common method. The molecular

ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of 2,4-octadiene
(110.20 g/mol ).

Table 4: Key Mass Spectral Peaks and Fragments for 2,4-Octadiene (GC-MS, Electron

Ionization)[1][2]

m/z Relative Intensity (%) Proposed Fragment

110 25 [C₈H₁₄]⁺ (Molecular Ion)

95 30 [C₇H₁₁]⁺

81 100 [C₆H₉]⁺ (Base Peak)

67 85 [C₅H₇]⁺

55 60 [C₄H₇]⁺

41 70 [C₃H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters should be optimized for the particular sample and instrument

used.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-octadiene in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity and optimal resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds. For a high-quality spectrum, 8-16 scans are typically co-added.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer

relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Identify the chemical shifts and coupling constants.

FT-IR Spectroscopy
Sample Preparation: As 2,4-octadiene is a liquid, it can be analyzed neat.

Transmission: Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr)

to create a thin film.

Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR

crystal.

Instrument Setup:
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Place the sample holder (salt plates or ATR accessory) into the spectrometer's sample

compartment.

Acquire a background spectrum of the empty cell or clean ATR crystal. This will be

automatically subtracted from the sample spectrum.

Data Acquisition:

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

generate the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,4-octadiene in a volatile organic solvent

(e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

Instrument Setup:

GC: Use a capillary column suitable for the separation of volatile nonpolar compounds

(e.g., a DB-5 or HP-5 column). Set the oven temperature program to ramp from a low

initial temperature (e.g., 40 °C) to a final temperature that will ensure elution of the

compound (e.g., 150 °C). Use helium as the carrier gas at a constant flow rate.

MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Use

electron ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
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The GC will separate the components of the sample, and the eluting compounds will be

introduced into the mass spectrometer.

Data Processing:

The software will generate a total ion chromatogram (TIC) and a mass spectrum for each

eluting peak.

Identify the peak corresponding to 2,4-octadiene based on its retention time.

Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-octadiene.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4-Octadiene | C8H14 | CID 5367588 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Data for 2,4-Octadiene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231227#spectroscopic-data-for-2-4-octadiene-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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